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molecular formula C19H24N2O B8765855 2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol

2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol

Cat. No. B8765855
M. Wt: 296.4 g/mol
InChI Key: PEZATUMKVOFZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04344945

Procedure details

In this reference example, 9.76 g of salicylaldehyde, 15.12 g of 1-benzyl-4-amino-piperidine and 100 ml of methanol are mixed and stirred at room temperature for one hour. While the resultant mixture is cooled with ice, 3.2 g of sodium borohydride is added thereto over a period of one hour and 30 minutes. Then, the mixture is stirred at room temperature for 2 hours. The resultant reaction mixture is poured into 1 l of ice water. The light yellow crystals deposited are separated by filtration and then dissolved in 200 ml of ethyl acetate. The ethyl acetate solution is washed with a saturated aqueous sodium chloride, dried and subsequently concentrated under reduced pressure to obtain 19.0 g of light yellow crystals. The crystals are recrystallized from ethanol to obtain 12.0 g of the desired product.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
15.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:10]([N:17]1[CH2:22][CH2:21][CH:20]([NH2:23])[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[BH4-].[Na+]>CO>[CH2:10]([N:17]1[CH2:22][CH2:21][CH:20]([NH:23][CH2:1][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])[CH2:19][CH2:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.76 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
15.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Then, the mixture is stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The light yellow crystals deposited are separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with a saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NCC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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